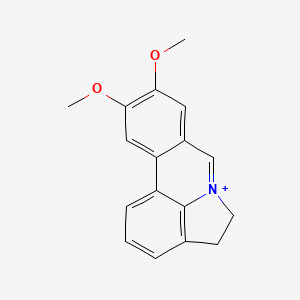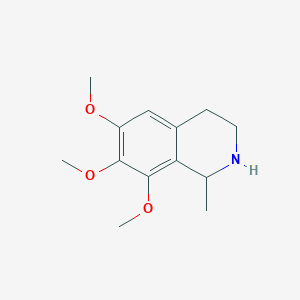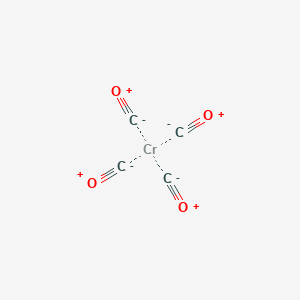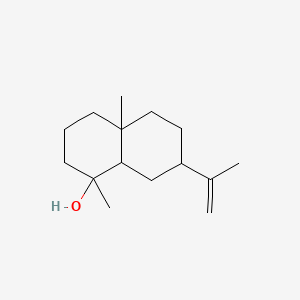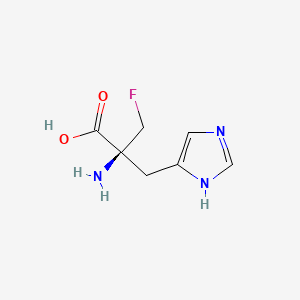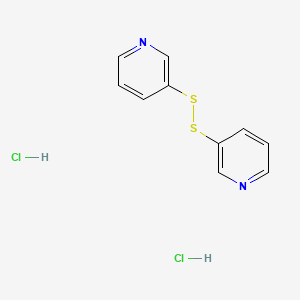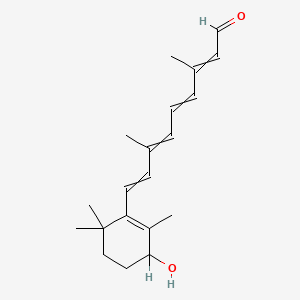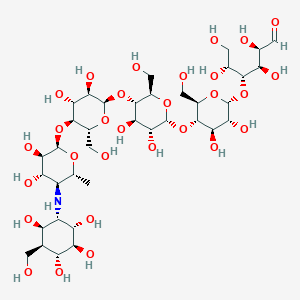
Oligostatin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oligostatin D is a natural product found in Streptomyces myxogenes with data available.
Applications De Recherche Scientifique
Amylase Inhibitory Activity
Oligostatin D, along with Oligostatins C and E, is recognized for its amylase inhibitory activity. These compounds are identified as basic oligosaccharide antibiotics and have shown significant antibacterial properties. The structure of Oligostatin D, characterized as a pseudo-hexasaccharide, plays a critical role in its function as an amylase inhibitor. This discovery has broadened the understanding of the relationship between molecular structure and enzymatic inhibition properties of such antibiotics (Omoto et al., 1981).
Antibacterial Properties
The antibacterial properties of Oligostatins, including Oligostatin D, were first observed in the culture filtrate of Streptomyces myxogenes. The spectrometric and chemical properties of these substances suggested their classification as basic oligosaccharide antibiotics. Their notable amylase inhibitory activity indicates a potential application in controlling bacterial growth, especially in strains that exhibit amylase-dependent survival mechanisms (Itoh et al., 1981).
Structural Analysis and Synthesis
Further research into the synthesis and structural analysis of compounds related to Oligostatin D has been conducted. For example, the synthesis of methyl oligobiosaminide, the core structure of Oligostatin C, and its analogs has provided insights into the structure-activity relationships of these molecules. This research aids in understanding the biochemical properties of Oligostatin D and its analogs, thereby facilitating the development of new antibiotics with specific target mechanisms (Shibata et al., 1990).
Propriétés
Numéro CAS |
80955-61-9 |
|---|---|
Nom du produit |
Oligostatin D |
Formule moléculaire |
C37H65NO29 |
Poids moléculaire |
987.9 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1 |
Clé InChI |
RGAFWPFVZNHAQS-IGAKGDEGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
Synonymes |
oligostatin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



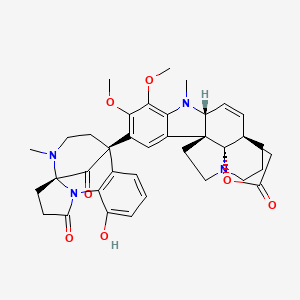
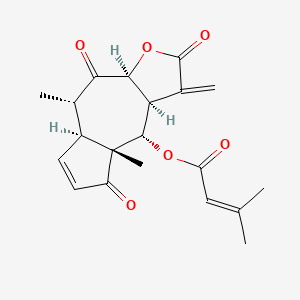
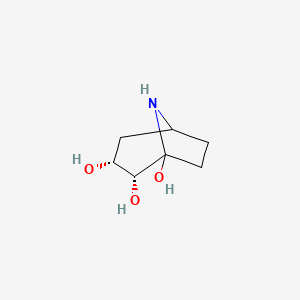
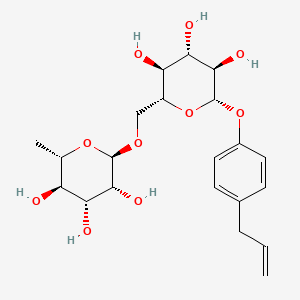
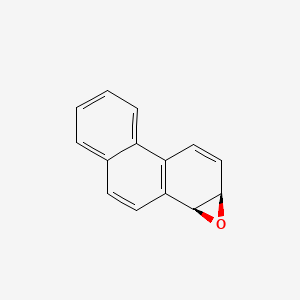
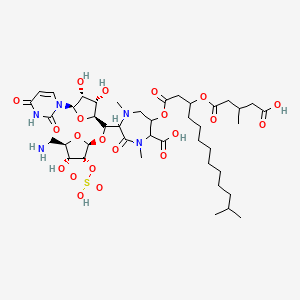
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
